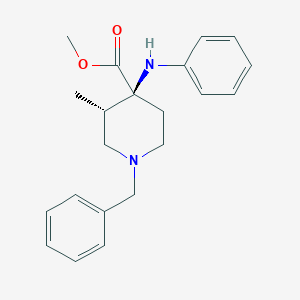

(S)-BoroPro-(-)-Pinanediol-HCl

説明

Synthesis Analysis

The synthesis of (S)-BoroPro-(-)-Pinanediol-HCl involves several key steps, starting from N-Boc-pyrrolidine. A notable method involves (-)-sparteine-mediated lithiation, leading to the formation of N-Boc-aminoboronic acid with high enantioselectivity. Subsequent deprotection yields the target compound in its salt form. This process demonstrates the compound's ability to be synthesized with high enantioselectivity, making it valuable for asymmetric synthesis applications (A. Batsanov et al., 2007).

Molecular Structure Analysis

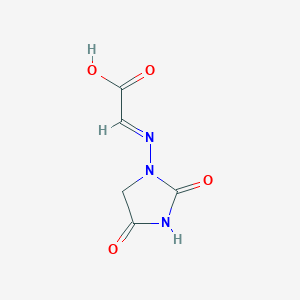

Molecular structure analysis of (S)-BoroPro-(-)-Pinanediol-HCl and its derivatives focuses on the stability of trigonal and tetrahedral boronate esters. Studies have shown the formation of a very stable trigonal ester in aqueous media, challenging traditional views on the stability of boronate esters. This understanding is crucial for the application of (S)-BoroPro-(-)-Pinanediol-HCl in various synthetic contexts, as it influences the reactivity and the outcomes of the reactions it is involved in (Mayte A Martínez-Aguirre et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of (S)-BoroPro-(-)-Pinanediol-HCl is highlighted by its application in boronation reactions. For example, palladium-catalyzed boronation of vinyl substrates using tetrahydroxydiboron demonstrates the compound's utility in introducing boronic acid groups into organic molecules. This process is facilitated by its stable boronic ester form, which can undergo further transformations into useful synthetic intermediates (Sara Sebelius et al., 2005).

Physical Properties Analysis

Physical properties of (S)-BoroPro-(-)-Pinanediol-HCl and its derivatives, such as stability and solubility, are essential for their application in synthesis. The compound's boronic esters show remarkable stability under various conditions, which is crucial for their storage and use in synthetic processes. This stability facilitates the compound's application in diverse synthetic strategies, making it a versatile reagent in organic synthesis (D. Matteson, 2011).

Chemical Properties Analysis

The chemical properties of (S)-BoroPro-(-)-Pinanediol-HCl are characterized by its reactivity in forming stable boronate esters with various organic molecules. This reactivity is exploited in synthetic routes to create complex molecules with high precision. The compound's ability to form stable esters underpins its utility in asymmetric synthesis, where it enables the construction of chiral centers with high enantioselectivity (S. Inglis et al., 2010).

科学的研究の応用

Deprotection of Boronate Esters

One application involves the deprotection of pinanediol and pinacol esters of various boronic acids via fluoroborane intermediates. This process is crucial for the transformation of boronate esters into free boronic acids, a key step in many synthetic pathways. For example, alpha-amido alkyl or o-amido phenyl boronate esters, when treated with potassium hydrogen difluoride, lead to the formation of trifluoroborate salts or difluoroboranes upon aqueous workup, which can then be converted to free boronic acids (Inglis et al., 2010).

Stability and Formation of Boronic Acid Esters

Another study focuses on the formation and relative stability of pinanediol-boronic acid esters in aqueous media. This work highlights the unusual stability of trigonal esters compared to tetrahedral hydroxocomplexes, contrary to traditional observations. The stability of these compounds is essential for their utility in asymmetric synthesis and their potential as intermediates in the development of new compounds (Martínez-Aguirre et al., 2020).

Synthesis of Boronic Esters

The synthesis of specific boronic esters, such as (S)-(+)-Pinanediol-1-chloro-3-methylbutyl-1-boronate, demonstrates the compound's utility in creating structures with potential for further chemical manipulation. This process involves esterification and homologation, yielding significant insights into the manipulability of boronic esters for various chemical synthesis applications (Hong, 2011).

Polymer and Nanoparticle Applications

In the realm of materials science, the modification of dextran polymers with aryl-boronate-modified pinanediol (PD) esters leads to the creation of oxidation-sensitive materials. These materials have promising applications in immunotherapy and drug delivery, showcasing the versatility of (S)-BoroPro-(-)-Pinanediol-HCl derivatives beyond traditional chemical synthesis (Manaster et al., 2019).

Biocompatible Polyester Nanocarriers

Furthermore, the development of new polyesters for drug delivery, incorporating (S)-BoroPro-(-)-Pinanediol-HCl derivatives, has been explored. These polyesters, based on 1,3-propanediol and different aliphatic dicarboxylic acids, demonstrate the potential of boronic acid esters in creating biocompatible nanocarriers for therapeutic agents (Karavelidis et al., 2011).

特性

IUPAC Name |

(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12;/h9-12,16H,4-8H2,1-3H3;1H/t9-,10-,11+,12-,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVMNBVQOPZMPY-NTEAFONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@H]4CCCN4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678786 | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-BoroPro-(-)-Pinanediol-HCl | |

CAS RN |

149716-73-4 | |

| Record name | Pyrrolidine, 2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149716-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-[(3aR,4R,6R,7aS)-3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

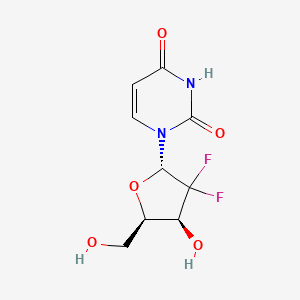

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)